molecular formula C8H8F3NS B1423480 2-[(2,2-Difluoroethyl)sulfanyl]-5-fluoroaniline CAS No. 1178843-15-6

2-[(2,2-Difluoroethyl)sulfanyl]-5-fluoroaniline

Cat. No. B1423480
M. Wt: 207.22 g/mol
InChI Key: JJNXZUOUXQNKSW-UHFFFAOYSA-N
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Description

“2-[(2,2-Difluoroethyl)sulfanyl]-5-fluoroaniline” is a chemical compound with the CAS Number: 1178843-15-6 . It has a molecular weight of 207.22 and its IUPAC name is 2-[(2,2-difluoroethyl)sulfanyl]-5-fluoroaniline . It is in the form of a powder .


Molecular Structure Analysis

The InChI code of “2-[(2,2-Difluoroethyl)sulfanyl]-5-fluoroaniline” is 1S/C8H8F3NS/c9-5-1-2-7 (6 (12)3-5)13-4-8 (10)11/h1-3,8H,4,12H2 . The InChI key is JJNXZUOUXQNKSW-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The physical form of “2-[(2,2-Difluoroethyl)sulfanyl]-5-fluoroaniline” is a powder . It is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

1. Environmental and Material Sciences

Research involving derivatives of 2-[(2,2-Difluoroethyl)sulfanyl]-5-fluoroaniline has contributed significantly to environmental and material sciences. A study by Koseoglu et al. (2010) focused on the preparation and characterization of P2FAn/PVDF composite cation-exchange membranes, which were used for the removal of chromium (III) and copper (II) ions from aqueous solutions through Donnan dialysis. This research highlights the potential environmental applications of fluoroaniline derivatives in water treatment and pollution control (Koseoglu et al., 2010).

2. Synthesis and Characterization in Polymer Science

Fluorine-substituted polyanilines, including derivatives of 2-fluoroaniline, have been extensively studied for their potential in polymer science. Cihaner and Önal (2001) synthesized and characterized various polyfluoroanilines, exploring their thermal behavior and spectroscopic properties. This work provides insight into the structural and electronic properties of fluoroaniline-based polymers (Cihaner & Önal, 2001).

3. Novel Fluorinated Motifs in Chemistry

The synthesis of novel fluorinated motifs, such as the tetrafluoro-λ6-sulfanyl gem-difluorocyclopropenes, exemplifies the innovative applications of fluoroaniline derivatives in chemistry. Maruno et al. (2022) introduced a highly lipophilic and polarized fluorinated motif, demonstrating its potential in connecting two independent groups with a large angle of pseudo cis configuration. This research underscores the versatility and significance of fluorinated compounds in modern chemical synthesis (Maruno et al., 2022).

4. Photoredox Catalysis in Organic Synthesis

The use of fluorinated sulfones, including derivatives similar to 2-[(2,2-Difluoroethyl)sulfanyl]-5-fluoroaniline, in visible-light photoredox catalysis, represents a significant advancement in organic synthesis. Rong et al. (2017) demonstrated the radical fluoroalkylation of aryl alkenes using fluorinated sulfones, highlighting the mild reaction conditions and broad functional group tolerance of this approach (Rong et al., 2017).

Safety And Hazards

The safety information of “2-[(2,2-Difluoroethyl)sulfanyl]-5-fluoroaniline” includes a GHS07 pictogram . The signal word is "Warning" . For more detailed safety information, please refer to the MSDS .

properties

IUPAC Name

2-(2,2-difluoroethylsulfanyl)-5-fluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3NS/c9-5-1-2-7(6(12)3-5)13-4-8(10)11/h1-3,8H,4,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJNXZUOUXQNKSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)N)SCC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2,2-Difluoroethyl)sulfanyl]-5-fluoroaniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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